REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH2:6][CH:5]2[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:19](=O)([O-])[O-:20].[K+].[K+].Cl[CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.[I-].[Na+]>CO.CC(C)=O>[CH2:26]([O:8][C:9]1[CH:10]=[CH:11][C:2]([Br:1])=[CH:3][C:4]=1[CH:5]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:6][C:7]([O:20][CH3:19])=[O:12])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
290 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(CC(OC2=CC1)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=CC=C1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated by distillation
|
Type
|
ADDITION
|
Details
|
the residue treated with water
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The ethereal layer was washed with water, saturated sodium carbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)C(CC(=O)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 420 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |